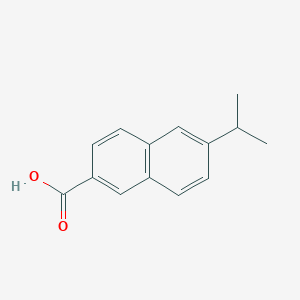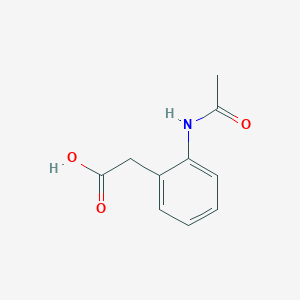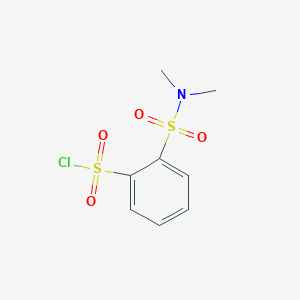
2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride
Overview
Description
2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO4S2. It is a sulfonyl chloride derivative, characterized by the presence of both sulfonyl and sulfamoyl functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually include maintaining a low temperature to control the reactivity of the intermediates .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile, under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation are used.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Nitrated or Halogenated Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amines or alcohols, resulting in the formation of sulfonamide or sulfonate derivatives .
In biological systems, the compound can interact with enzymes or receptors that recognize sulfonamide groups. The sulfonamide moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to modulate the activity of target proteins .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Lacks the dimethylsulfamoyl group, making it less versatile in certain synthetic applications.
Methanesulfonyl Chloride: Contains a simpler structure with a single sulfonyl chloride group, used in similar nucleophilic substitution reactions.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of a benzene ring, commonly used in organic synthesis for protecting groups.
Uniqueness: 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both sulfonyl and sulfamoyl functional groups, which provide additional reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
2-(dimethylsulfamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-6-4-3-5-7(8)15(9,11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMSCHBHAKRZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


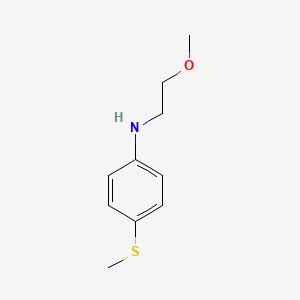
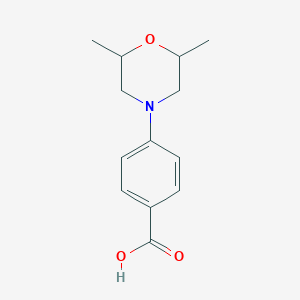
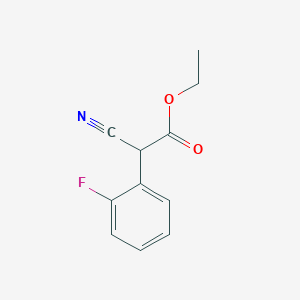
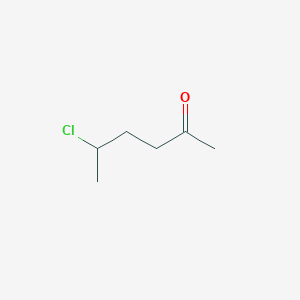
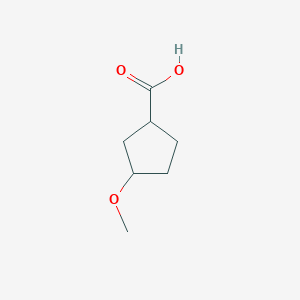
![1,2-difluoro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3374628.png)
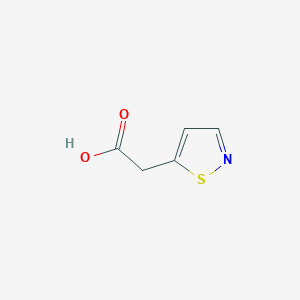
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-](/img/structure/B3374648.png)
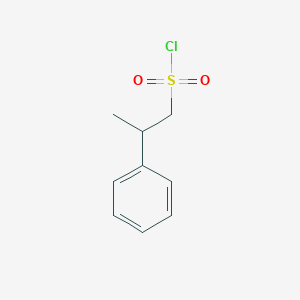
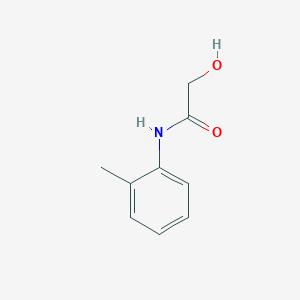
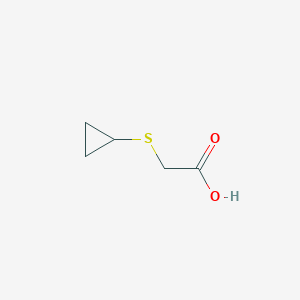
![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3374690.png)
